(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

Catalog No.
S605415
CAS No.
5039-78-1
M.F
C9H18NO2.Cl
C9H18ClNO2
M. Wt
207.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Methacryloyloxy)ethyl)trimethylammonium chlori...

CAS Number

5039-78-1

Product Name

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride

IUPAC Name

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride

Molecular Formula

C9H18NO2.Cl
C9H18ClNO2

Molecular Weight

207.70 g/mol

InChI

InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1

InChI Key

RRHXZLALVWBDKH-UHFFFAOYSA-M

SMILES

Array

Synonyms

(2-(methacryloyloxy)ethyl)trimethyl ammonium chloride, (2-(methacryloyloxy)ethyl)trimethylammonium, (2-(methacryloyloxy)ethyl)trimethylammonium chloride, (2-methacryloyloxyethyl) trimethyl ammonium chloride, 2-(trimethylammonio)ethyl methacrylate, 2-methacryloxyethyl trimethyl ammonium chloride, 2-methacyloyloxyethyltrimethyl ammonium chloride, MAETAC cpd, MAETAC monomer, METAC cpd, methacryloyl ethyl trimethyl ammonium chloride, TMAEM

Canonical SMILES

CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-]

The exact mass of the compound (2-(Methacryloyloxy)ethyl)trimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

(2-(Methacryloyloxy)ethyl)trimethylammonium chloride (METAC, CAS: 5039-78-1) is a high-purity quaternary ammonium methacrylate monomer utilized extensively as a precursor for cationic polyelectrolytes, hydrogels, and functionalized biopolymers . Featuring a permanently charged trimethylammonium group and a polymerizable methacrylate backbone, METAC provides robust, pH-independent cationic charge density to resulting polymers. In industrial and laboratory procurement, it serves as a critical building block for water treatment flocculants, papermaking retention aids, and antimicrobial coatings, where its specific polymerization kinetics and structural stability dictate its selection over closely related acrylate or methacrylamide analogs [1].

Substituting METAC with its direct acrylate analog (AETAC) or methacrylamide analog (MAPTAC) fundamentally alters polymerization kinetics, polymer architecture, and environmental stability [1]. In free-radical copolymerization with acrylamide, AETAC forms highly uniform, random copolymers, whereas METAC's distinct reactivity ratios drive the formation of blockier cationic segments, which are critical for specific bridging flocculation mechanisms[1]. Furthermore, substituting METAC with MAPTAC in biopolymer modifications introduces amide-driven hydrogen bonding, which can increase polymer rigidity, restrict segmental motion, and result in lower maximum grafting efficiencies and charge densities [2].

Reactivity Ratios in Acrylamide Copolymerization vs. AETAC

When copolymerized with acrylamide (AMD) using a TBHP/MBS initiator at 40 °C, METAC exhibits highly divergent reactivity ratios compared to its acrylate counterpart, AETAC [1]. METAC reacts significantly faster with its own monomer (r2 = 2.47) than with acrylamide (r1 = 0.24), promoting the formation of block-like cationic clusters along the polymer chain. Conversely, AETAC shows much closer reactivity ratios (r1 = 0.61, r2 = 0.47), resulting in a uniform, random sequence distribution [1].

Evidence DimensionMonomer reactivity ratios (r1 = AMD, r2 = Cationic Monomer)
Target Compound Datar1 = 0.24, r2 = 2.47
Comparator Or BaselineAETAC: r1 = 0.61, r2 = 0.47
Quantified DifferenceMETAC's r2 is >5x higher than AETAC's, driving blocky sequence distribution rather than random incorporation.
ConditionsFree-radical copolymerization with acrylamide (TBHP/MBS initiator, 40 °C, aqueous solution).

Procurement teams designing specialized flocculants must select METAC when clustered cationic charges are required to optimize bridging flocculation and sludge dewatering performance.

Maximum Charge Density in Lignin Functionalization vs. MAPTAC and ATAC

In the functionalization of kraft lignin via free-radical polymerization, METAC significantly outperforms both MAPTAC and ATAC in achieving high cationic charge density and solubility [1]. Grafting with METAC yielded a maximum charge density of 3.76 mmol/g and a water solubility of 96.4%. In contrast, MAPTAC and ATAC yielded lower charge densities, with MAPTAC's amide group inducing hydrogen bonding that restricted segmental motion and lowered the glass transition temperature (Tg) compared to the METAC derivative[1].

Evidence DimensionFunctional charge density and solubility of grafted kraft lignin
Target Compound Data3.76 mmol/g charge density; 96.4% solubility
Comparator Or BaselineMAPTAC / ATAC: Lower charge density; MAPTAC induces lower Tg due to moisture hydrogen bonding
Quantified DifferenceMETAC maximizes cationic charge incorporation per gram of biopolymer while maintaining superior solubility.
ConditionsFree-radical polymerization grafting onto kraft lignin for sustainable polyurethane packaging applications.

For manufacturers of sustainable antimicrobial films or bio-based water treatment chemicals, METAC minimizes the required monomer dosage to achieve target charge densities.

Ion-Specific Conformational Collapse vs. Weak Polyelectrolytes (PDMAEMA)

As a strong polyelectrolyte, PMETAC brushes maintain a permanent, pH-independent positive charge, unlike weak polyelectrolytes such as PDMAEMA (pKa ~7.4-7.8) [1]. However, PMETAC exhibits highly specific responsiveness to chaotropic anions. Molecular dynamics and experimental data show that PMETAC brushes, which accommodate 67% water in their swollen state, lose only 17% of their associated water in 0.1 M NaCl, but undergo a massive collapse in 0.1 M NaClO4, losing 54% of their water [1].

Evidence DimensionBrush deswelling/water loss in specific salt solutions
Target Compound Data54% water loss in 0.1 M NaClO4 vs. 17% in 0.1 M NaCl
Comparator Or BaselinePDMAEMA: Swelling is primarily dictated by pH (collapses at high pH due to deprotonation)
Quantified DifferenceMETAC provides permanent charge with anion-specific (chaotropic) collapse, whereas PDMAEMA relies on pH-dependent protonation.
ConditionsAtomistic molecular dynamics and ellipsometry of polymer brushes in 0.1 M salt solutions.

Engineers procuring monomers for smart surface coatings or sensors should select METAC to achieve permanent cationic functionality coupled with selective responsiveness to specific anions.

Block-Cationic Polyacrylamide Flocculants for Sludge Dewatering

Because METAC's reactivity ratios (r2 > r1) strongly favor self-propagation during copolymerization with acrylamide, it is the premier choice for synthesizing blocky cationic polyacrylamides. These clustered charge architectures are highly effective in municipal and industrial sludge dewatering, where dense charge pockets improve bridging flocculation compared to the random sequence distributions generated by AETAC [1].

High-Charge-Density Biopolymer Functionalization

METAC is optimal for grafting onto biopolymers like kraft lignin or cellulose to produce sustainable, high-performance materials. Its ability to achieve superior charge densities (e.g., 3.76 mmol/g on lignin) and excellent water solubility makes it the preferred monomer for developing bio-based antimicrobial packaging films and eco-friendly oilfield chemicals [2].

Anion-Responsive Smart Surface Coatings

In advanced materials procurement, METAC is utilized to grow strong polyelectrolyte brushes via surface-initiated ATRP. Because PMETAC maintains a permanent positive charge but undergoes dramatic conformational collapse in the presence of chaotropic anions (like perchlorate), it is highly suited for ion-selective sensors, tunable microfluidic valves, and responsive filtration membranes [3].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Exact Mass

207.1026065 Da

Monoisotopic Mass

207.1026065 Da

Heavy Atom Count

13

UNII

PP88R88K3O

Related CAS

26161-33-1
33611-56-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 135 of 158 companies with hazard statement code(s):;
H411 (72.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (26.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

5039-78-1
26161-33-1

Wikipedia

N,N,N-(2-trimethylammonio)ethyl methacrylate chloride

Use Classification

Cosmetics -> Antistatic; Film forming

General Manufacturing Information

Other (requires additional information)
All Other Basic Inorganic Chemical Manufacturing
Paper Manufacturing
All Other Chemical Product and Preparation Manufacturing
Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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